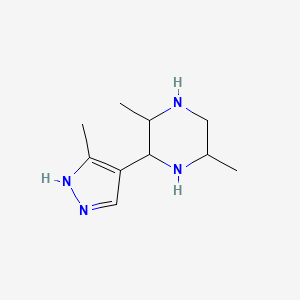
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine is a heterocyclic compound that features both a piperazine ring and a pyrazole ring. The presence of these two rings makes it a versatile compound with potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure allows for multiple functionalization possibilities, making it a valuable scaffold for the development of new molecules with diverse biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,5-dimethylpiperazine with 3-methyl-1H-pyrazole under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the temperature maintained between 50°C and 100°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at elevated temperatures.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated nitrogen atoms.
Substitution: Alkylated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine has several applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Wirkmechanismus
The mechanism of action of 2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar structural features but lacking the piperazine ring.
2,5-Dimethylpiperazine: A piperazine derivative without the pyrazole ring.
1,4-Dimethylpiperazine: Another piperazine derivative with different substitution patterns.
Uniqueness
2,5-Dimethyl-3-(3-methyl-1H-pyrazol-4-yl)piperazine is unique due to the presence of both the piperazine and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse functionalization and interaction with various biological targets, making it a valuable compound in medicinal chemistry and other scientific fields.
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
2,5-dimethyl-3-(5-methyl-1H-pyrazol-4-yl)piperazine |
InChI |
InChI=1S/C10H18N4/c1-6-4-11-8(3)10(13-6)9-5-12-14-7(9)2/h5-6,8,10-11,13H,4H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
CJPSJMCUVTXKFI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CNC(C(N1)C2=C(NN=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Chloro-8-methylpyrido[2,3-d]pyridazine](/img/structure/B15219516.png)
![(2-(3-(Trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)boronic acid](/img/structure/B15219522.png)
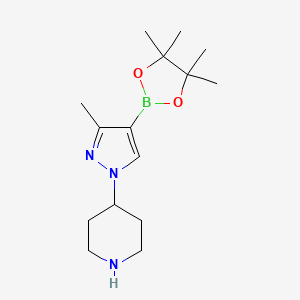

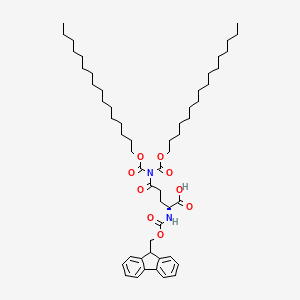
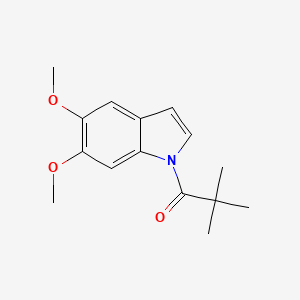
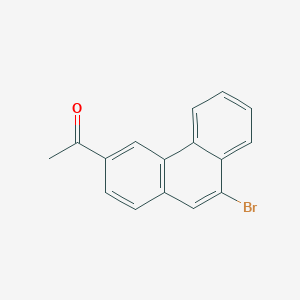
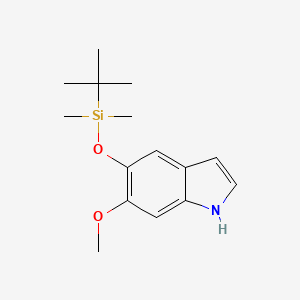

![4-[4-(Methanesulfonyl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B15219568.png)
